molecular formula C19H19N5O B15159833 N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide CAS No. 660858-87-7

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B15159833
CAS No.: 660858-87-7
M. Wt: 333.4 g/mol
InChI Key: HISRBGQCFWAUQZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is a structurally complex benzamide derivative featuring a tetrazole ring substituted with a but-2-en-1-yl group at the 2-position and a benzamide moiety at the 3-position of the benzene ring. Tetrazole-containing compounds are widely studied for their bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry to enhance metabolic stability and bioavailability . Its structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where the tetrazole moiety can act as a pharmacophore .

Properties

CAS No.

660858-87-7

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-3-(2-but-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H19N5O/c1-2-3-12-24-22-18(21-23-24)16-10-7-11-17(13-16)19(25)20-14-15-8-5-4-6-9-15/h2-11,13H,12,14H2,1H3,(H,20,25)

InChI Key

HISRBGQCFWAUQZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular in industrial settings due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide with structurally or functionally related benzamide and tetrazole derivatives, as documented in the provided evidence.

Structural Analogues

Compound Name Key Structural Features Synthesis Method Applications/Properties Reference
This compound Benzamide core + 2-but-2-en-1-yl-tetrazole substituent Likely via coupling of benzamide precursors with tetrazole intermediates Potential bioisostere for drug design; alkene group enables further functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core + hydroxy-dimethyl-ethylamine substituent Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core + 3,4-dimethoxyphenethylamine substituent Benzoyl chloride + 3,4-dimethoxyphenethylamine Intermediate in medicinal chemistry; methoxy groups enhance solubility
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzamide core + triazole and methoxybenzothiazole substituents Click chemistry (Cu-catalyzed Huisgen cycloaddition) Anticancer and antimicrobial activity; nitro group enhances electrophilicity

Functional and Reactivity Comparisons

  • Tetrazole vs. Carboxylic Acid Bioisosteres : Unlike carboxylic acids, tetrazoles (as in the target compound) resist metabolic degradation, improving drug half-life. This contrasts with Rip-B and Rip-D (), which lack tetrazole groups and may exhibit shorter metabolic stability .
  • Directing Groups : The benzamide moiety in the target compound may act as a directing group for electrophilic substitution, similar to the N,O-bidentate group in ’s compound, though the latter is optimized for metal coordination .

Research Findings and Implications

  • Tetrazole as a Core Motif : The tetrazole ring in the target compound enhances stability and binding affinity compared to carboxylate-containing analogues, aligning with trends in ACE inhibitor design .
  • Alkene Functionalization : The but-2-en-1-yl group provides a handle for structural diversification, a feature absent in simpler benzamides like Rip-B .

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